2-cyclopropyl-4-(5-methylfuran-2-yl)-6-oxo-1H-pyrimidine-5-carbonitrile
Description
2-cyclopropyl-4-(5-methylfuran-2-yl)-6-oxo-1H-pyrimidine-5-carbonitrile is a pyrimidine derivative featuring a cyclopropyl group at position 2, a 5-methylfuran-2-yl moiety at position 4, and a cyano group at position 5. While specific data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrimidine-5-carbonitriles with varying substituents) offer insights into its likely properties and behavior .
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-cyclopropyl-4-(5-methylfuran-2-yl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-7-2-5-10(18-7)11-9(6-14)13(17)16-12(15-11)8-3-4-8/h2,5,8H,3-4H2,1H3,(H,15,16,17) |
InChI Key |
DPIQMGZJROKEET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C(=O)NC(=N2)C3CC3)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s unique substituents differentiate it from analogs:
- 5-Methylfuran-2-yl (position 4) : Compared to phenyl () or thiophene () substituents, the furan ring may modulate electronic effects (electron-rich due to oxygen) and influence solubility or bioactivity .
- Cyano group (position 5): Common in pyrimidine-5-carbonitriles, this electron-withdrawing group stabilizes the aromatic system and may enhance intermolecular interactions .
Physical Properties
Melting points (MP) of analogs vary significantly based on substituents:
The target compound’s cyclopropyl group may increase rigidity, leading to a higher MP (~250–300°C) compared to flexible substituents (e.g., ), though this remains speculative without experimental data.
Spectroscopic Data
- IR Spectroscopy: Analogs with cyano groups show strong absorption near 2200–2250 cm⁻¹ (C≡N stretch) . The furan C-O-C stretch () appears at ~1250–1050 cm⁻¹.
- NMR Spectroscopy: Cyano carbons resonate at ~115–120 ppm in ¹³C NMR (e.g., 115.55 ppm in ) . Furan protons in compounds exhibit δ 6.1–7.2 ppm (¹H NMR), influenced by methyl substitution .
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